molecular formula C10H5BrF2N2 B1475531 4-Bromo-6-(2,4-difluorophenyl)pyrimidine CAS No. 1594492-40-6

4-Bromo-6-(2,4-difluorophenyl)pyrimidine

Cat. No. B1475531
CAS RN: 1594492-40-6
M. Wt: 271.06 g/mol
InChI Key: GEGRILMCBAIGEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, a study reported the synthesis of a compound where the structure was determined by mass spectrometry and 1H NMR, 13C NMR and FT-IR spectroscopy .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(2,4-difluorophenyl)pyrimidine” involves a pyrimidine ring substituted with bromine and a 2,4-difluorophenyl group. More detailed structural information might be available in specific studies or databases .


Chemical Reactions Analysis

Pyrimidine derivatives have been known to undergo various chemical reactions. For example, a study discussed the synthesis of pyrimidine derivatives from diacetyl ketene, enaminonitrile, alkynes, and (trimethylsilyl) acetylene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in chemical databases. For instance, its molecular weight is 271.06 g/mol. More detailed properties might be available in specific databases .

Scientific Research Applications

Anticancer Research

Pyrimidine derivatives, including 4-Bromo-6-(2,4-difluorophenyl)pyrimidine , are known for their anticancer properties. They can act as kinase inhibitors and have been used in the development of drugs for leukemia and breast cancer treatment . The bromo and difluorophenyl groups may enhance the molecule’s ability to interact with cancer cell enzymes, potentially inhibiting their growth.

Antimicrobial and Antifungal Applications

The pyrimidine core is also associated with antimicrobial and antifungal activities. Research has shown that pyrimidine derivatives can be effective against a variety of microbial and fungal pathogens, which makes them valuable in the development of new antibiotics and antifungal agents .

Cardiovascular Therapeutics

In cardiovascular research, pyrimidine derivatives have been explored as potential treatments for hypertension. They may function as vasodilators or modulate other cardiovascular functions, contributing to blood pressure regulation .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the development of new pain relief medications. They may work by inhibiting the production of inflammatory mediators in the body .

Antidiabetic Activity

Pyrimidine derivatives have been investigated for their potential role in diabetes management. They may act as DPP-IV inhibitors, which are important in the regulation of insulin and glucose levels in the blood .

Neuroprotection

Research into neuroprotective agents has included pyrimidine derivatives due to their potential to protect nerve cells from damage. This could be particularly relevant in diseases like glaucoma, where retinal ganglion cells are at risk .

Antiviral Research

The fight against viral diseases, including HIV, has benefited from the development of pyrimidine-based compounds. These molecules can interfere with viral replication processes, offering a pathway to new antiviral drugs .

Material Science

Beyond biomedical applications, pyrimidine derivatives are also used in material science. Their structural properties make them suitable as building blocks for complex organic molecules used in various industrial applications .

Future Directions

The future directions for the study of “4-Bromo-6-(2,4-difluorophenyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities .

properties

IUPAC Name

4-bromo-6-(2,4-difluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGRILMCBAIGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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